

Independent Validation of Pocenbrodib: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	Pocenbrodib	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published research on **Pocenbrodib** (formerly FT-7051), a novel CBP/p300 inhibitor, with another clinical-stage CBP/p300 inhibitor, CCS1477. This document summarizes key preclinical and clinical findings to support independent validation and further investigation.

Pocenbrodib is an orally bioavailable small molecule inhibitor of the CREB-binding protein (CBP) and E1A binding protein p300, which are critical co-activators of androgen receptor (AR) signaling in prostate cancer. By targeting the CBP/p300 bromodomain, **Pocenbrodib** aims to disrupt the transcriptional activation of genes driving tumor growth and resistance to antiandrogen therapies in metastatic castration-resistant prostate cancer (mCRPC).

Comparative Preclinical Data: Pocenbrodib vs. CCS1477

Limited direct comparative studies between **Pocenbrodib** and other CBP/p300 inhibitors have been published. However, by examining the available preclinical data for **Pocenbrodib** and another clinical-stage CBP/p300 inhibitor, CCS1477, we can draw some initial comparisons.



Parameter	Pocenbrodib (FT- 7051)	CCS1477	Reference
Target	CBP/p300 bromodomain	p300/CBP bromodomain	[1][2][3]
Binding Affinity (Kd)	Not explicitly reported	p300: 1.3 nM, CBP: 1.7 nM	[3]
Selectivity (vs. BRD4)	Selective	Kd = 222 nM	[3]
In Vitro Potency (IC50)	~1 µM in enzalutamide- sensitive and - resistant prostate cancer cell lines	96 nM (22Rv1), 49 nM (VCaP)	[1][3]
In Vivo Efficacy	Demonstrated tumor growth inhibition in enzalutamide- sensitive and - resistant patient- derived xenografts	Complete tumor growth inhibition in a 22Rv1 xenograft model at 10mg/kg and 20mg/kg daily, and 30mg/kg every other day over 28 days.	[1][3]

Experimental Protocols In Vitro Cell Proliferation Assays (CCS1477)

- Cell Lines: 22Rv1 and VCaP prostate cancer cell lines were utilized.[3]
- Method: The potency and functional activity, including proliferation and biomarker knockdown, were assessed. While the specific proliferation assay method (e.g., MTT, CellTiter-Glo) is not detailed in the abstract, such assays are standard in the field to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[3]

In Vivo Xenograft Model (CCS1477)

Model: 22Rv1 xenograft model in mice.[3]



- Treatment: CCS1477 was administered orally at doses of 10mg/kg and 20mg/kg daily, or 30mg/kg every other day.[3]
- Duration: The treatment was carried out for 28 days, with an extended observation period of 24 days without the drug.[3]
- Endpoints: Tumor growth inhibition, plasma PSA levels, and knockdown of tumor AR-FL, AR-V7, and C-Myc proteins, as well as C-Myc and TMPRSS2 mRNA expression were measured.[3]

Clinical Trial Landscape

Pocenbrodib is currently being evaluated in a Phase 1b/2a clinical trial (NCT06785636) for patients with mCRPC. This follows the completion of a Phase 1 study (COURAGE, NCT04575766).

Pocenbrodib Phase 1b/2a Trial (NCT06785636) Overview



Parameter	Details
Phase	1b/2a
Title	A Phase 1b/2a, Multi-Center, Open-Label Study of Pocenbrodib as Monotherapy or in Combination With Abiraterone Acetate, Olaparib, or 177Lu-PSMA-617 in Participants With Metastatic Castration-Resistant Prostate Cancer (mCRPC)
Status	Recruiting
Primary Objectives	To assess the safety, objective response rate, and PSA decline of pocenbrodib alone and in combination, and to define a preliminary recommended Phase 2 dose.
Patient Population	Adult males with mCRPC who have progressed on at least one prior novel hormonal therapy.
Interventions	Phase 1b: Pocenbrodib monotherapy dose escalation. Phase 2a: Pocenbrodib monotherapy, Pocenbrodib + Abiraterone Acetate, Pocenbrodib + Olaparib, Pocenbrodib + 177Lu-PSMA-617.

Pocenbrodib (as FT-7051) Phase 1 COURAGE Study (NCT04575766) Initial Findings

Initial results from the first eight patients in the COURAGE study indicated that FT-7051 was well-tolerated.[1][4] The 150 mg dose achieved drug concentrations that approached the predicted efficacious dose based on preclinical modeling.[1][4] One patient experienced a PSA decline of over 50% at 12 weeks and over 80% at 16 weeks.[1] Pharmacodynamic evidence of target engagement was demonstrated by a reduction in H3K27AC in skin biopsies.[1][4]

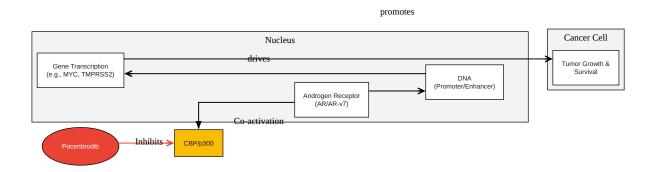
CCS1477 Clinical Trial (NCT03568656)



CCS1477 is being evaluated in a Phase 1/2a study in patients with advanced solid tumors, including a cohort for mCRPC, both as a monotherapy and in combination with enzalutamide or abiraterone.[2]

Signaling Pathway and Experimental Workflow Pocenbrodib's Mechanism of Action

The following diagram illustrates the proposed mechanism of action for **Pocenbrodib** in castration-resistant prostate cancer.



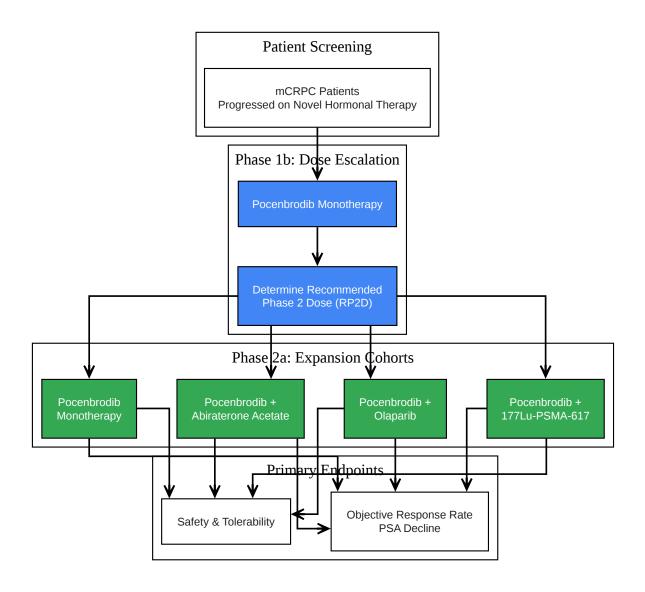
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Caption: **Pocenbrodib** inhibits the CBP/p300 co-activator, disrupting androgen receptor signaling and subsequent tumor growth.

Pocenbrodib Phase 1b/2a Clinical Trial Workflow

The diagram below outlines the experimental workflow for the ongoing clinical trial of **Pocenbrodib**.





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Caption: Workflow of the Phase 1b/2a clinical trial for **Pocenbrodib** in mCRPC.

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